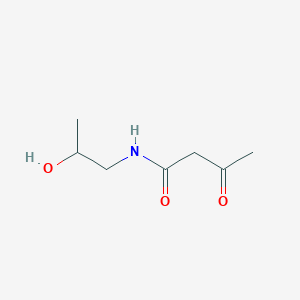
Methyl 2-(chlorocarbonyl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(chlorocarbonyl)butanoate, also known as methyl 4-(chloroformyl)butyrate, is a chemical compound with the molecular formula C6H9ClO3 and a molecular weight of 164.59 g/mol . It is a colorless liquid that is used in various research applications due to its reactivity and versatility.
Méthodes De Préparation
Methyl 2-(chlorocarbonyl)butanoate can be synthesized through several methods. One common method involves the reaction of gamma-butyrolactone with sodium chloride under the catalysis of a Lewis acid and the protection of nitrogen or inert gas at high temperatures and pressures. The resulting 4-chlorobutyric acid is then esterified with methanol in the presence of an acid catalyst to produce methyl chloroformylbutyrate .
Analyse Des Réactions Chimiques
Methyl 2-(chlorocarbonyl)butanoate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: In the presence of water, it can hydrolyze to form 4-chlorobutyric acid and methanol.
Reduction: It can be reduced to form the corresponding alcohol. Common reagents used in these reactions include water, alcohols, and reducing agents such as lithium aluminum hydride.
Applications De Recherche Scientifique
Methyl 2-(chlorocarbonyl)butanoate is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: It is used in the derivatization of amino and organic acids for gas chromatographic analysis.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of various industrial chemicals.
Mécanisme D'action
The mechanism of action of methyl chloroformylbutyrate involves its reactivity as an acid chloride. It can react with nucleophiles to form esters, amides, and other derivatives. These reactions typically involve the formation of a tetrahedral intermediate, followed by the elimination of a leaving group .
Comparaison Avec Des Composés Similaires
Methyl 2-(chlorocarbonyl)butanoate is similar to other acid chlorides and esters, such as:
- Methyl glutaryl chloride
- Methyl 5-chloro-5-oxovalerate
- Methyl 5-chloro-5-oxopentanoate These compounds share similar reactivity and applications but differ in their specific structures and properties .
Propriétés
Formule moléculaire |
C6H9ClO3 |
|---|---|
Poids moléculaire |
164.59 g/mol |
Nom IUPAC |
methyl 2-carbonochloridoylbutanoate |
InChI |
InChI=1S/C6H9ClO3/c1-3-4(5(7)8)6(9)10-2/h4H,3H2,1-2H3 |
Clé InChI |
BZHINKIFBHBISO-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)OC)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(Dodecanoyloxy)methyl]-N,N-diethylethanaminium chloride](/img/structure/B8504287.png)


![N-(5-amino-2-methylphenyl)-4-(cyclopropylamino)thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B8504305.png)





![3-Chloro-4-[(6-methylpyridin-2-yl)methoxy]aniline](/img/structure/B8504361.png)

